LE 300
CAS No.: 274694-98-3
Cat. No.: VC0004392
Molecular Formula: C20H22N2
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 274694-98-3 |
---|---|
Molecular Formula | C20H22N2 |
Molecular Weight | 290.4 g/mol |
IUPAC Name | 11-methyl-11,21-diazatetracyclo[12.7.0.03,8.015,20]henicosa-1(14),3,5,7,15,17,19-heptaene |
Standard InChI | InChI=1S/C20H22N2/c1-22-12-10-15-6-2-3-7-16(15)14-20-18(11-13-22)17-8-4-5-9-19(17)21-20/h2-9,21H,10-14H2,1H3 |
Standard InChI Key | YEWGIGCYIAMFMA-UHFFFAOYSA-N |
SMILES | CN1CCC2=CC=CC=C2CC3=C(CC1)C4=CC=CC=C4N3 |
Canonical SMILES | CN1CCC2=CC=CC=C2CC3=C(CC1)C4=CC=CC=C4N3 |
Chemical and Structural Properties of LE 300
Molecular Characteristics
LE 300, systematically named 7-methyl-6,7,8,9,14,15-hexahydro-5H-benzo azecino[5,4-b]indole, features a complex polycyclic structure that confers selectivity for dopamine D1-like receptors. Its canonical SMILES representation (CN1CCC2=C(CC3=CC=CC=C3CC1)NC4=CC=CC=C24) reflects a fused indole-benzazecine scaffold, which is critical for receptor interaction . The compound’s LogP and pKa values remain uncharacterized in publicly available data, but its solubility in DMSO (29.04 mg/mL) and 1 M HCl (14.52 mg/mL) facilitates formulation for in vitro and in vivo studies .
Table 1: Key Chemical Properties of LE 300
Property | Value |
---|---|
CAS Number | 274694-98-3 |
Molecular Formula | C20H22N2 |
Molar Mass | 290.41 g/mol |
Solubility (DMSO) | 29.04 mg/mL |
Solubility (1 M HCl) | 14.52 mg/mL |
Storage Conditions | Room temperature or -20°C |
Purity (HPLC) | ≥98% |
Pharmacological Profile and Receptor Interactions
Dopamine Receptor Selectivity
LE 300 demonstrates nanomolar affinity for dopamine D1 (Ki = 1.9 nM) and D5 (Ki = 7.5 nM) receptors, with over 20-fold selectivity against D2L (Ki = 44.7 nM) and D4.4 (Ki = 109 nM) subtypes . This selectivity profile positions it as a preferred antagonist for dissecting D1-mediated signaling in circuits associated with reward, cognition, and motor control.
Cross-Reactivity with Serotonin Receptors
In addition to dopaminergic targets, LE 300 exhibits moderate affinity for the serotonin 5-HT2A receptor (Ki = 20 nM), a property shared with atypical antipsychotics such as clozapine . Functional assays in rat tail artery preparations confirm 5-HT2A antagonism (pA2 = 8.32), suggesting potential off-target effects in models of vascular tone or hallucinogen-induced behaviors .
In Vivo Pharmacodynamics
LE 300 dose-dependently inhibits the conditioned avoidance response in rats (ED50 = 0.94 mg/kg), a behavioral paradigm predictive of antipsychotic efficacy . Concurrent reductions in open-field locomotor activity (ED50 = 0.74 mg/kg) further support central nervous system penetration and D1 receptor engagement . At higher doses (>10 mg/kg), catalepsy and motor impairment emerge, consistent with excessive D1 blockade .
Analytical Methods for LE 300 Quantification
Spectrofluorimetric Determination
A validated spectrofluorimetric method enables LE 300 quantification in murine plasma with a linear range of 3.5–100 ng/mL . Using methanol as the solvent, the method exploits LE 300’s native fluorescence (λex = 280 nm, λem = 343 nm), achieving a limit of detection (LOD) of 1.0 ng/mL and limit of quantification (LOQ) of 3.5 ng/mL . Intra- and inter-day precision studies show relative standard deviations (RSD) <1.55%, with recoveries of 95.5–103.6% .
LC-MS/MS for Pharmacokinetic Studies
A recent LC-MS/MS protocol extends sensitivity to sub-nanogram levels, facilitating LE 300 detection in brain homogenates and plasma for addiction research . Chromatographic separation on a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) achieves a retention time of 3.2 minutes, while tandem mass spectrometry in positive ion mode (m/z 291.2→187.1) ensures specificity .
Applications in Parasitology and Behavioral Research
Inhibition of Clonorchis sinensis Chemotaxis
LE 300 disrupts bile acid-directed chemotaxis in adult Clonorchis sinensis liver flukes, a parasitic trematode endemic to East Asia . At 1–10 µM, LE 300 abolishes attraction to cholic acid (100 mM), likely via D1 receptor blockade in the parasite’s nervous system . Co-administration with dopamine reuptake inhibitors (e.g., BTCP) synergistically inhibits motility, highlighting conserved dopaminergic pathways in helminths .
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